molecular formula C18H15BrN2O4 B1395566 Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate CAS No. 1190198-34-5

Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate

Cat. No. B1395566
M. Wt: 403.2 g/mol
InChI Key: UOVURXKDFKMEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C18H15BrN2O4 and its molecular weight is 403.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Medicinal Chemistry : Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities. They have been found to have antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities .

  • Synthetic Organic Chemistry : Naphthyridines have versatile applications in the field of synthetic organic chemistry. They are used in a wide range of synthetic protocols for the construction of various scaffolds .

  • Ligands for Metal Complexes : Naphthyridines can act as ligands for the formation of metal complexes. These complexes can have various applications, including catalysis and materials science .

  • Optical Applications : Some fused 1,5-naphthyridines have been found to have optical applications. They can be used in the development of optoelectronic devices .

  • Biological Activity : Many naphthyridines have been found to have a wide variety of biological activities. For example, pyronaridine, a fused 1,5-naphthyridine, has high activity against Plasmodium falciparum and Plasmodium vivax .

  • Reactivity Studies : Naphthyridines are used in reactivity studies with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

  • Pharmaceuticals : Naphthyridines are used in the development of pharmaceuticals due to their wide range of biological activities. They are used in the synthesis of drugs for the treatment of various diseases, including cancer, bacterial infections, parasitic diseases, viral infections, and inflammatory diseases .

  • Dyes and Pigments : Naphthyridines can be used in the production of dyes and pigments. Their ability to form complex structures with metals makes them useful in the production of colorants .

  • Catalysis : Naphthyridines can act as ligands in the formation of metal complexes, which can be used as catalysts in various chemical reactions .

  • Materials Science : Naphthyridines can be used in the development of new materials. Their complex structures and properties make them useful in the creation of advanced materials for various applications .

  • Biochemical Research : Naphthyridines are used in biochemical research. They can be used as probes in the study of biological systems, and their interactions with various biomolecules can provide valuable insights into biological processes .

  • Chemical Synthesis : Naphthyridines are used in chemical synthesis. They can be used as building blocks in the synthesis of various complex organic compounds .

properties

IUPAC Name

ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4/c1-2-25-18(24)14-15(22)13-8-12(19)9-20-16(13)21(17(14)23)10-11-6-4-3-5-7-11/h3-9,22H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVURXKDFKMEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CC(=C2)Br)N(C1=O)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201121833
Record name Ethyl 6-bromo-1,2-dihydro-4-hydroxy-2-oxo-1-(phenylmethyl)-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate

CAS RN

1190198-34-5
Record name Ethyl 6-bromo-1,2-dihydro-4-hydroxy-2-oxo-1-(phenylmethyl)-1,8-naphthyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190198-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-bromo-1,2-dihydro-4-hydroxy-2-oxo-1-(phenylmethyl)-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate
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Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate
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Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate
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Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate
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Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate
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Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate

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